Home > Products > Screening Compounds P3205 > Cholecystokinin Octapeptide (2-8) (desulfated)
Cholecystokinin Octapeptide (2-8) (desulfated) -

Cholecystokinin Octapeptide (2-8) (desulfated)

Catalog Number: EVT-1749305
CAS Number:
Molecular Formula: C45H57N9O10S2
Molecular Weight: 948.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCK (27-33) is a C-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety. Non-sulfated CCK (27-33) inhibits binding of [3H]naloxone in rat cerebellum membranes (IC50 = 4 µM) and inhibits electrically-stimulated contraction of isolated guinea pig ileum (IC50 = 17 µM), an effect that can be reversed by naloxone. Unlike sulfated CCK (27-33), the non-sulfated form does not reduce exploratory behavior in mice when administered at doses up to 1 µmol/kg.

Cholecystokinin Octapeptide (CCK-8)

  • Compound Description: Cholecystokinin Octapeptide (CCK-8), also referred to as CCK-(26-33)-NH2 in some studies, is a naturally occurring peptide hormone that plays a significant role in various physiological processes, including digestion and appetite regulation. It is the most potent naturally occurring CCK peptide []. CCK-8 has been shown to stimulate pancreatic enzyme secretion, gallbladder contraction, and delay gastric emptying [, ]. Studies have also demonstrated its ability to suppress food intake, acting as a satiety signal [, , ]. CCK-8 exerts its effects by binding to CCK receptors, particularly CCK-A receptors, found in the central nervous system and peripheral tissues [, , ].
  • Relevance: Cholecystokinin Octapeptide (CCK-8) is structurally similar to Cholecystokinin Octapeptide (2-8) (desulfated) as it contains the same eight amino acid sequence. The key structural difference is the presence of a sulfate group on the tyrosine residue in CCK-8, which is absent in Cholecystokinin Octapeptide (2-8) (desulfated). This sulfation is crucial for the biological activity of CCK-8 [, ].

Cholecystokinin-4 (CCK-4)

  • Compound Description: Cholecystokinin-4 (CCK-4) is a tetrapeptide fragment of the larger Cholecystokinin (CCK) molecule. While it represents a portion of the CCK sequence, CCK-4 demonstrates significantly reduced potency compared to CCK-8 in studies examining its effects on food intake [, ]. This suggests that the complete octapeptide sequence is essential for maximal biological activity.
  • Relevance: Cholecystokinin-4 (CCK-4) is structurally related to Cholecystokinin Octapeptide (2-8) (desulfated) as it represents a fragment of the CCK octapeptide sequence. This structural similarity highlights the importance of the complete octapeptide structure for potent biological activity as seen with Cholecystokinin Octapeptide (CCK-8) [, ].

Desulfated Cholecystokinin Octapeptide

  • Compound Description: Desulfated Cholecystokinin Octapeptide is a modified form of Cholecystokinin Octapeptide (CCK-8) lacking the sulfate group on the tyrosine residue []. Studies have shown that desulfated Cholecystokinin Octapeptide exhibits reduced potency compared to sulfated CCK-8 in inducing satiety and influencing feeding behavior [, ]. This difference in activity underscores the importance of the sulfate group for the biological activity of CCK-8. Despite its reduced potency, active immunization against desulfated Cholecystokinin Octapeptide in ram lambs resulted in the development of antibodies that cross-reacted with both desulfated and sulfated CCK-8 [].
  • Relevance: Desulfated Cholecystokinin Octapeptide has a high degree of structural similarity to Cholecystokinin Octapeptide (2-8) (desulfated), differing only by the presence of the last two amino acids (Asp-Phe-NH2) at the C-terminus in the former. This close structural relationship suggests that Cholecystokinin Octapeptide (2-8) (desulfated) may also exhibit reduced biological activity compared to sulfated CCK-8 [, ].

Caerulein

  • Compound Description: Caerulein is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It shares structural similarities with Cholecystokinin (CCK) and exhibits similar biological activities, particularly in the gastrointestinal tract [, ]. Caerulein has been shown to potently reduce food intake when injected intracerebroventricularly (i.c.v.) in rats []. This effect is likely mediated by its interaction with CCK receptors in the brain, although the precise mechanism is still under investigation.
  • Relevance: While not structurally identical, Caerulein shares a similar C-terminal pentapeptide sequence with Cholecystokinin Octapeptide (2-8) (desulfated) and Cholecystokinin Octapeptide (CCK-8). This shared sequence is crucial for binding to and activating CCK receptors, explaining their overlapping biological activities [, ].

Suc-CCK-7

  • Compound Description: Suc-CCK-7, or succinyl-CCK-(27-33)-NH2, is a synthetic analog of Cholecystokinin (CCK) designed to enhance its stability and resistance to enzymatic degradation [, ]. This modification involves the addition of a succinyl group to the N-terminus of the CCK-7 peptide sequence. Studies have demonstrated that Suc-CCK-7 exhibits greater potency than CCK-8 in suppressing food intake in dogs when administered intravenously, suggesting that it effectively activates CCK receptors [].
  • Relevance: Suc-CCK-7 shares the same seven C-terminal amino acids with Cholecystokinin Octapeptide (2-8) (desulfated) and Cholecystokinin Octapeptide (CCK-8), which are essential for binding to CCK receptors. This structural similarity highlights the importance of this specific amino acid sequence for the biological activity of CCK-related peptides [, ].

Suc-(Thr28, Leu29, MePhe33)-CCK-7

  • Compound Description: Suc-(Thr28, Leu29, MePhe33)-CCK-7 represents another synthetic analog of Cholecystokinin (CCK), specifically designed to enhance its selectivity for CCK-A receptors []. This analog incorporates specific amino acid substitutions (threonine at position 28, leucine at position 29, and N-methylphenylalanine at position 33) and a succinyl group at the N-terminus to improve its stability and receptor selectivity profile. In feeding studies, Suc-(Thr28, Leu29, MePhe33)-CCK-7 exhibited potent anorectic effects, highlighting its ability to activate CCK-A receptors and influence appetite regulation [].
  • Relevance: While incorporating specific modifications, Suc-(Thr28, Leu29, MePhe33)-CCK-7 shares the core C-terminal heptapeptide sequence with both Cholecystokinin Octapeptide (2-8) (desulfated) and Cholecystokinin Octapeptide (CCK-8) []. This shared structural motif is critical for binding to and activating CCK receptors, explaining their common biological effects despite differences in their overall structure.

(Nle28,31)-CCK-8

  • Compound Description: (Nle28,31)-CCK-8 is a synthetic analog of Cholecystokinin Octapeptide (CCK-8) with norleucine substitutions at positions 28 and 31. This modification aims to increase the peptide's resistance to enzymatic degradation while maintaining its biological activity. Studies in dogs have demonstrated that (Nle28,31)-CCK-8 retains the ability to suppress food intake when administered intravenously, although it may be slightly less potent than CCK-8 [].
  • Relevance: (Nle28,31)-CCK-8 shares the complete octapeptide sequence with Cholecystokinin Octapeptide (CCK-8), with norleucine replacing methionine at positions 28 and 31. This high degree of structural similarity explains their comparable biological activity in regulating food intake, indicating that these specific amino acid substitutions do not significantly hinder its interaction with CCK receptors [].
Overview

Cholecystokinin Octapeptide (2-8) (desulfated) is a bioactive peptide derived from the larger cholecystokinin molecule, which plays a crucial role in digestion and satiety. This peptide consists of eight amino acids and is known for its significant physiological effects, particularly in stimulating pancreatic enzyme secretion and gallbladder contraction. The desulfated form refers to the absence of a sulfate group, which can influence its biological activity and receptor interactions.

Source and Classification

Cholecystokinin Octapeptide is synthesized primarily in the enteroendocrine cells of the small intestine. It is classified as a gut peptide hormone, specifically part of the cholecystokinin family, which includes various forms such as Cholecystokinin-33 and Cholecystokinin-58. These peptides exhibit macro- and microheterogeneity due to variations in their amino acid sequences and post-translational modifications .

Synthesis Analysis

Methods

The synthesis of Cholecystokinin Octapeptide can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves the condensation of smaller peptide fragments using proteases. It allows for the formation of the peptide without side-chain protection, except for specific residues like tyrosine .
  2. Chemical Synthesis: Solid-phase peptide synthesis can also be employed to create Cholecystokinin Octapeptide by sequentially adding amino acids to a growing chain attached to a solid support.

Technical Details

The enzymatic route often utilizes specific proteases that facilitate the formation of peptide bonds under mild conditions, preserving the integrity of sensitive amino acids. In contrast, chemical synthesis may involve harsher conditions but allows for more control over the final product's purity and yield.

Molecular Structure Analysis

Cholecystokinin Octapeptide has a defined structure characterized by its sequence of eight amino acids. The typical sequence is:

  • Amino Acid Sequence: Tyrosine - Glycine - Phenylalanine - Methionine - Aspartic Acid - Leucine - Threonine - Proline.

Data

The molecular weight of Cholecystokinin Octapeptide is approximately 1019 Da. Its structure is crucial for its biological activity, as even minor changes can significantly affect its function.

Chemical Reactions Analysis

Cholecystokinin Octapeptide participates in various biochemical reactions, primarily involving receptor binding and activation:

  1. Receptor Binding: It binds to specific cholecystokinin receptors (CCK-A and CCK-B), triggering intracellular signaling pathways that lead to physiological responses such as enzyme secretion.
  2. Oxidation Reactions: The peptide contains amino acids susceptible to oxidation, which can affect its stability and activity. Studies have shown that reactive oxygen species can oxidize certain residues within Cholecystokinin Octapeptide .

Technical Details

The kinetics of these reactions depend on factors such as pH, temperature, and the presence of reactive species. Understanding these parameters is essential for optimizing conditions for therapeutic applications.

Mechanism of Action

Cholecystokinin Octapeptide exerts its effects primarily through:

  1. Stimulation of Pancreatic Secretion: It enhances the secretion of digestive enzymes from the pancreas, facilitating digestion .
  2. Gallbladder Contraction: The peptide induces contraction of the gallbladder, promoting bile release into the intestine during digestion.

Data

Research indicates that Cholecystokinin Octapeptide's action is dose-dependent, with specific thresholds required for maximal effect on enzyme secretion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Sensitive to heat and oxidation; requires careful handling to maintain integrity.

Chemical Properties

  • Molecular Weight: Approximately 1019 Da.
  • pKa Values: Varies depending on the amino acid composition; critical for understanding its ionization state at physiological pH.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.

Applications

Cholecystokinin Octapeptide has several scientific uses:

  1. Research Tool: Used in studies investigating gastrointestinal physiology and neurobiology.
  2. Therapeutic Potential: Investigated for potential applications in treating digestive disorders due to its role in enzyme secretion regulation.
  3. Pharmacological Studies: Explored for its effects on appetite regulation and potential implications in obesity research.

Properties

Product Name

Cholecystokinin Octapeptide (2-8) (desulfated)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C45H57N9O10S2

Molecular Weight

948.1 g/mol

InChI

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1

InChI Key

CRSGPVVFNHQALK-GIZYWFQPSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.